REACTION_CXSMILES
|
C(O[Si:5]([CH3:8])([CH3:7])[CH3:6])(=O)C.[C:9]([OH:14])(=[O:13])[C:10]([CH3:12])=[CH2:11]>CCCCCC>[C:9]([O:14][Si:5]([CH3:8])([CH3:7])[CH3:6])(=[O:13])[C:10]([CH3:12])=[CH2:11]
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(C)(=O)O[Si](C)(C)C
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Name
|
|
Quantity
|
11.4 mL
|
Type
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reactant
|
Smiles
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C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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DISTILLATION
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Details
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Azeotropic distillation of acetic acid
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Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O[Si](C)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |